6-(Aminomethyl)-N-methylpyridine-3-carboxamide
CAS No.:
Cat. No.: VC17643418
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11N3O |
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Molecular Weight | 165.19 g/mol |
IUPAC Name | 6-(aminomethyl)-N-methylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C8H11N3O/c1-10-8(12)6-2-3-7(4-9)11-5-6/h2-3,5H,4,9H2,1H3,(H,10,12) |
Standard InChI Key | BRJRJJDYFNZVDH-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=CN=C(C=C1)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-(Aminomethyl)-N-methylpyridine-3-carboxamide features a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with an aminomethyl moiety. The N-methyl group on the carboxamide further differentiates its structure from related analogs. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1523072-63-0 | |
Molecular Formula | ||
Molecular Weight | 165.19 g/mol | |
Purity | ≥95% |
The compound’s structure aligns with derivatives explored for dipeptidyl peptidase-4 (DPP-4) inhibition, though direct evidence for this application is absent .
Spectral Data
While specific spectral data (e.g., -NMR, IR) for 6-(Aminomethyl)-N-methylpyridine-3-carboxamide is unavailable, analogous compounds such as 2-amino-6-methylpyridine exhibit characteristic absorptions:
These features suggest that similar analytical techniques would apply to the target compound.
Synthesis and Production
Synthetic Pathways
The synthesis of aminomethyl-pyridines typically involves catalytic hydrogenation of cyano precursors or reductive amination strategies . For example:
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Cyano Group Reduction: A 3-cyano-pyridine intermediate is hydrogenated using Raney nickel or palladium catalysts to yield the aminomethyl group .
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Amide Coupling: Carboxylic acid derivatives are coupled with amines using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .
Although the exact route for 6-(Aminomethyl)-N-methylpyridine-3-carboxamide is undisclosed, its structure suggests a multistep synthesis involving:
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Introduction of the carboxamide via coupling of pyridine-3-carboxylic acid with methylamine.
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Aminomethylation at the 6-position through reductive amination or nitrile reduction.
Challenges in Scale-Up
The compound’s discontinued status implies scalability issues, potentially due to:
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Low yields in critical steps (e.g., selective hydrogenation).
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Stability concerns under reaction conditions.
Pharmacological Applications and Mechanisms
Compound | DPP-4 IC (nM) | DPP-8 Selectivity | Source |
---|---|---|---|
5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxamide | 10 | 660-fold | |
6-(Aminomethyl)-N-methylpyridine-3-carboxamide | Not tested | Not tested | — |
Selectivity Considerations
Selectivity over related proteases (e.g., DPP-8) is critical to avoiding off-target effects . The N-methyl carboxamide in 6-(Aminomethyl)-N-methylpyridine-3-carboxamide may reduce binding to non-target enzymes, but empirical validation is needed.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment . Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 165.14 (M+H$$$$ ^+ ) and fragmentation patterns indicative of the aminomethyl and carboxamide groups.
Future Directions and Research Gaps
Biological Screening
Priority areas include:
Structural Optimization
Modifications to enhance solubility (e.g., polar substituents) or stability (e.g., prodrug formulations) could revitalize interest in this compound.
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